5-Oxo-2,3-diphenylhexanenitrile
Description
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-oxo-2,3-diphenylhexanenitrile |
InChI |
InChI=1S/C18H17NO/c1-14(20)12-17(15-8-4-2-5-9-15)18(13-19)16-10-6-3-7-11-16/h2-11,17-18H,12H2,1H3 |
InChI Key |
YTVDJIQHJKUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenylhexan Derivatives with Varied Functional Groups
Compounds from Pharmacopeial Forum (), such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide, share the diphenylhexan backbone but differ in functional groups (e.g., amino, hydroxy, and acetamide). Key distinctions include:
- Reactivity : The nitrile group in 5-Oxo-2,3-diphenylhexanenitrile is more electrophilic than the amide groups in the Pharmacopeial compounds, which may influence interactions in biological systems or synthetic pathways.
- Solubility: The presence of polar groups (e.g., hydroxy, amino) in the Pharmacopeial compounds likely increases aqueous solubility compared to the more hydrophobic nitrile and phenyl groups in the target compound.
Nitrile-Containing Compounds: 2-Pentynenitrile, 4-oxo-
This smaller nitrile derivative (C₅H₃NO, molecular weight 93.08 g/mol; ) shares a nitrile and ketone group but lacks aromatic substituents. Comparisons include:
- Hazard Profile : Both compounds pose inhalation and dermal hazards, but 2-Pentynenitrile’s lower molecular weight and linear structure may enhance volatility, increasing inhalation risks .
- Reactivity : The conjugated triple bond in 2-Pentynenitrile (pentynenitrile) could make it more reactive in cycloaddition reactions compared to the saturated hexane chain in the target compound.
Antifungal Compounds with Oxo Groups
The furan derivative 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid () exhibits antifungal activity against Fusarium graminearum (MIC: 102.6 µM). While structurally distinct (furan ring vs. linear chain), both compounds feature a 5-oxo group.
Data Table: Key Comparisons
Research Implications and Gaps
- Synthetic Applications : The nitrile group in this compound could be leveraged for cyanation reactions or as a precursor to amides, though evidence for specific applications is lacking.
- Safety : The hazards associated with nitriles (e.g., toxicity, irritation; ) warrant rigorous safety profiling for handling and storage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxo-2,3-diphenylhexanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with a Friedel-Crafts acylation or Michael addition to introduce the ketone and nitrile groups. For example, the use of NaIO4 oxidation in the presence of KH2PO4 to neutralize NH3 (from 1,2-amino alcohol cleavage) improves purity by maintaining pH ~7 .
- Step 2 : Optimize solvent systems (e.g., methanol-water mixtures) and temperature (5–30°C) to control crystallization and reduce side reactions.
- Data :
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Solvent | Methanol:Water (1:1) | 95% yield |
| pH Control | KH2PO4 buffer | >90% purity |
| Temperature | 10–15°C during oxidation | Minimal byproducts |
Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Assign <sup>1</sup>H and <sup>13</sup>C NMR signals based on coupling constants (e.g., J = 8–12 Hz for aromatic protons) and chemical shifts (δ 170–175 ppm for carbonyl groups) .
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., monoclinic C2/c system, a = 27.496 Å, β = 115.389°) to confirm stereochemistry .
- Data :
| Technique | Key Observations | Reference |
|---|---|---|
| <sup>13</sup>C NMR | δ 172.3 ppm (C=O), δ 118.9 ppm (C≡N) | |
| X-ray | Z = 8, V = 3439.0 Å<sup>3</sup>, R-factor = 0.052 |
Advanced Research Questions
Q. What mechanistic insights explain contradictions in the reactivity of this compound under varying pH and oxidizing agents?
- Methodology :
- Hypothesis Testing : Compare NaIO4 vs. KMnO4 in oxidation reactions. NaIO4 selectively cleaves 1,2-diols but requires buffering to prevent NH3-induced side reactions .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., enolates or epoxides) under acidic vs. alkaline conditions.
- Data :
| Oxidizing Agent | pH Range | Primary Product | Byproducts |
|---|---|---|---|
| NaIO4 | 6.5–7.5 | Clean ketonitrile formation | <5% dimerization |
| KMnO4 | >9.0 | Over-oxidation to carboxylic acid | >20% degradation |
Q. How can computational models predict the bioactivity or regioselectivity of this compound derivatives?
- Methodology :
- Docking Simulations : Use tools like AutoDock Vina to model interactions with enzymes (e.g., SARS-CoV-2 spike glycoprotein, as in related oxo-dihydrofuran derivatives) .
- DFT Calculations : Analyze electron density maps to predict nucleophilic attack sites (e.g., α,β-unsaturated ketone vs. nitrile group reactivity) .
- Data :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| SARS-CoV-2 Spike Glycoprotein | -8.2 (vs. -7.5 for lopinavir) | H-bond with Arg403 |
Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound analogs?
- Methodology :
- Reproducibility Checks : Validate synthesis protocols using high-purity reagents (e.g., ≥99% NaIO4) and standardized drying methods (e.g., Na2SO4 vs. MgSO4 for organic extracts) .
- Cross-Lab Collaboration : Compare <sup>1</sup>H NMR data across institutions to identify solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
